molecular formula C10H12N2O4 B096837 N-Ethoxycarbonyl-5-nitro-o-toluidine CAS No. 16648-52-5

N-Ethoxycarbonyl-5-nitro-o-toluidine

Cat. No.: B096837
CAS No.: 16648-52-5
M. Wt: 224.21 g/mol
InChI Key: AYJFWTBDUMVOBQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Ethoxycarbonyl-5-nitro-o-toluidine involves the reaction of 5-nitro-o-toluidine with ethyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

N-Ethoxycarbonyl-5-nitro-o-toluidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-ethoxycarbonyl-o-toluidine, while hydrolysis yields 5-nitro-o-toluic acid and ethanol.

Scientific Research Applications

N-Ethoxycarbonyl-5-nitro-o-toluidine is used in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for the development of new compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-Ethoxycarbonyl-5-nitro-o-toluidine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

N-Ethoxycarbonyl-5-nitro-o-toluidine can be compared with similar compounds such as:

These compounds highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

ethyl N-(2-methyl-5-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-6-8(12(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJFWTBDUMVOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345014
Record name N-Ethoxycarbonyl-5-nitro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16648-52-5
Record name N-Ethoxycarbonyl-5-nitro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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